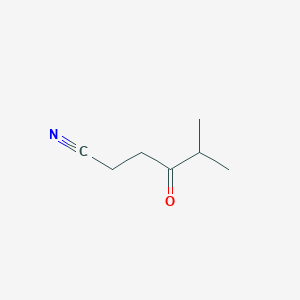
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide typically involves the reaction of appropriate amines with specific reagents under controlled conditions. One common method involves the use of N,N’-di-Boc-N"-triflylguanidine as a starting material. The reaction is carried out in a two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, under a nitrogen atmosphere. The mixture is equilibrated to -78°C using a dry ice/isopropyl alcohol bath, and triflic anhydride is added dropwise. The reaction mixture is then allowed to warm to -20°C over several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity and affecting downstream biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antimicrobial activities.
Uniqueness
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide stands out due to its specific reactivity and potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N-tert-butyl-N'-ethylpropanimidamide |
InChI |
InChI=1S/C9H20N2/c1-6-8(10-7-2)11-9(3,4)5/h6-7H2,1-5H3,(H,10,11) |
Clé InChI |
UHBQRZPQMZBHGB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCC)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)








![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


